N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea -

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea

Catalog Number: EVT-4905373
CAS Number:
Molecular Formula: C20H18F4N4O
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound is a Schiff base synthesized by reacting 4-aminophenazone and 3,5-dimethyl-1-phenylpyrazole-4-carbaxaldehyde. It adopts an E configuration about the central C=N double bond and exhibits weak intramolecular C—H⋯O hydrogen bonding. []
  • Relevance: This compound shares the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl moiety with N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea. Both compounds are derived from pyrazole and demonstrate the versatility of this heterocyclic core for building diverse chemical structures. []

(3,5-Dimethyl-1H-pyrazol-4-yl) mercury (II) chloride (DMPMC)

  • Compound Description: This organomercury compound is synthesized by reacting 3,5-dimethyl-1H-pyrazole with mercury (II) acetate. DMPMC has demonstrated in vitro growth inhibition against gram-negative bacteria (Escherichia coli, Klebsiella aerogenes, and Pseudomonas aeruginosa), gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), the yeast Candida albicans, and fungi (Aspergillus flavus, Aspergillus fumigatus, and Aspergillus niger). []
  • Relevance: This compound shares the 3,5-dimethyl-1H-pyrazol-4-yl moiety with N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea. Both compounds highlight the potential of incorporating the 3,5-dimethyl-1H-pyrazolyl group into molecules with biological activity. []

1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

  • Compound Description: This compound was synthesized and characterized for its potential biological activity. It features a complex structure incorporating pyrazole, oxadiazole, and diazenyl moieties. []
  • Relevance: This compound shares the 3,5-dimethyl-1H-pyrazol-1-yl group with N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea. Additionally, both compounds include a trifluoromethylphenyl substituent, emphasizing the recurrence of these structural motifs in the development of bioactive compounds. []

8-(1-Benzyl-1H-pyrazol-4-yl)-1,3-dipropyl xanthine

  • Compound Description: This xanthine derivative exhibits high affinity (Ki = 9 nM) for the A2B adenosine receptor (AdoR), although it only shows 2-fold selectivity versus the A1 AdoR. []
  • Relevance: This compound and N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea both contain a benzyl-substituted pyrazole core. This highlights the potential of N-benzyl pyrazoles as building blocks for molecules with biological activity, specifically targeting adenosine receptors. []

1-[3-(2-Benzyloxy-6-hydroxy-4-methylphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]propane-1-one

  • Compound Description: This pyrazoline derivative contains a 3,5-bis(trifluoromethyl)phenyl substituent and displays intramolecular O—H⋯N hydrogen bonding. []
  • Relevance: This compound highlights the use of bis(trifluoromethyl)phenyl substituents in pyrazoline-based compounds. This is similar to the trifluoromethylphenyl group present in N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea, suggesting the potential influence of these groups on biological activity. []

3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one

  • Compound Description: This pyrazoloquinoline derivative was synthesized via a non-classical Pschorr reaction and exhibits binding affinity for the central benzodiazepine receptor. []
  • Relevance: The compound exhibits a fused pyrazole ring system with a phenyl substituent, showcasing the potential for structural elaboration and bioactivity of pyrazole-derived compounds. This provides context for understanding the development of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea, which also utilizes a substituted pyrazole core. []

4-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one

  • Compound Description: This compound is a pyrazole-substituted coumarin derivative obtained through cyclo-condensation of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide with pentane-2,4-dione. []
  • Relevance: This compound shares the 3,5-dimethyl-1H-pyrazol-1-yl moiety with N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea. It demonstrates the application of 3,5-dimethyl-1H-pyrazol-1-yl group in constructing hybrid molecules with potentially diverse biological activities. []

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

  • Compound Description: Initially described as a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist in a β-arrestin recruitment screening approach. Its activity at GPR39 is allosterically modulated by zinc. []
  • Relevance: This compound shares the structural features of a substituted pyrazole core and a fluorine-containing benzyl group with N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea. The identification of LY2784544 as a GPR39 agonist, in addition to its kinase inhibitory activity, highlights the importance of exploring the polypharmacology of compounds containing similar structural motifs. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a novel type II positive allosteric modulator (PAM) of α7 neuronal acetylcholine receptors (nAChRs). It potentiates acetylcholine (ACh)-evoked currents, increases choline-evoked α7 currents, and enhances spontaneous inhibitory postsynaptic current activity. Notably, it displays a distinct pharmacological profile compared to other type II α7 PAMs. []
  • Relevance: Although A-867744 contains a pyrrole core instead of a pyrazole, its activity as a PAM for α7 nAChRs and its structural similarities to N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea, particularly the presence of a halogenated aromatic ring and a sulfonamide group, suggest the potential for shared or overlapping biological targets. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 is an aminopyrazole that selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines and reduces Mcl-1 levels in a concentration-dependent manner. Combining analog 24 with the Bcl-2/Bcl-xL/Bcl-w inhibitor navitoclax synergistically inhibits cell growth and induces apoptosis in pancreatic cancer cell lines. []
  • Relevance: Analog 24, similar to N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea, features a substituted pyrazole core and an aromatic acetamide side chain, suggesting that these structural elements may contribute to biological activity, particularly in relation to CDK inhibition. []

Properties

Product Name

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C20H18F4N4O

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H18F4N4O/c1-12-18(13(2)28(27-12)11-14-6-3-4-9-17(14)21)26-19(29)25-16-8-5-7-15(10-16)20(22,23)24/h3-10H,11H2,1-2H3,(H2,25,26,29)

InChI Key

FGVUQKOGDJNUSR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.